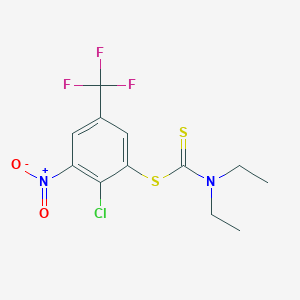
2-Chloro-3-nitro-5-(trifluoromethyl)phenyl diethyldithiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-nitro-5-(trifluoromethyl)phenyl diethyldithiocarbamate is a chemical compound with the molecular formula C12H12ClF3N2O2S2 This compound is known for its unique structural features, which include a chloro, nitro, and trifluoromethyl group attached to a phenyl ring, along with a diethyldithiocarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-nitro-5-(trifluoromethyl)phenyl diethyldithiocarbamate typically involves multiple steps. One common route starts with the nitration of 2-chloro-5-(trifluoromethyl)aniline to form 2-chloro-3-nitro-5-(trifluoromethyl)aniline. This intermediate is then reacted with carbon disulfide and diethylamine under basic conditions to yield the desired diethyldithiocarbamate derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-nitro-5-(trifluoromethyl)phenyl diethyldithiocarbamate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as sodium thiolate or primary amines are used.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are employed.
Major Products Formed
Oxidation: Formation of corresponding nitroso or amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of amino derivatives.
Scientific Research Applications
2-Chloro-3-nitro-5-(trifluoromethyl)phenyl diethyldithiocarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-nitro-5-(trifluoromethyl)phenyl diethyldithiocarbamate involves its interaction with specific molecular targets. The diethyldithiocarbamate moiety is known to chelate metal ions, which can inhibit metalloenzymes. Additionally, the nitro and chloro groups can participate in redox reactions, affecting cellular pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate
- 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine
Uniqueness
2-Chloro-3-nitro-5-(trifluoromethyl)phenyl diethyldithiocarbamate is unique due to the presence of both the diethyldithiocarbamate and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C12H12ClF3N2O2S2 |
|---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
[2-chloro-3-nitro-5-(trifluoromethyl)phenyl] N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C12H12ClF3N2O2S2/c1-3-17(4-2)11(21)22-9-6-7(12(14,15)16)5-8(10(9)13)18(19)20/h5-6H,3-4H2,1-2H3 |
InChI Key |
NGQKQXMJDZEPIL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SC1=CC(=CC(=C1Cl)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















